3,3-Difluoroazetidine-2-carboxamide 3,3-Difluoroazetidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011601
InChI: InChI=1S/C4H6F2N2O/c5-4(6)1-8-2(4)3(7)9/h2,8H,1H2,(H2,7,9)
SMILES:
Molecular Formula: C4H6F2N2O
Molecular Weight: 136.10 g/mol

3,3-Difluoroazetidine-2-carboxamide

CAS No.:

Cat. No.: VC16011601

Molecular Formula: C4H6F2N2O

Molecular Weight: 136.10 g/mol

* For research use only. Not for human or veterinary use.

3,3-Difluoroazetidine-2-carboxamide -

Specification

Molecular Formula C4H6F2N2O
Molecular Weight 136.10 g/mol
IUPAC Name 3,3-difluoroazetidine-2-carboxamide
Standard InChI InChI=1S/C4H6F2N2O/c5-4(6)1-8-2(4)3(7)9/h2,8H,1H2,(H2,7,9)
Standard InChI Key WZRICASFHTUWSB-UHFFFAOYSA-N
Canonical SMILES C1C(C(N1)C(=O)N)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The core structure of 3,3-difluoroazetidine-2-carboxamide consists of an azetidine ring (a saturated four-membered heterocycle with three carbon atoms and one nitrogen atom). The 3,3-difluoro substitution introduces significant electronegativity and lipophilicity, while the 2-carboxamide group provides hydrogen-bonding sites critical for molecular recognition in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₄H₆F₂N₂O
Molecular Weight136.10 g/mol
Topological Polar Surface~60 Ų (estimated)
Log P (Octanol-Water)0.8–1.2 (predicted)
Melting Point180–185°C (decomposes)
SolubilitySoluble in DMSO, methanol; sparingly in water

Spectral Characterization

  • ¹H NMR: The azetidine ring protons exhibit distinct splitting patterns due to coupling with fluorine atoms. Protons adjacent to the carboxamide group resonate at δ 4.2–4.5 ppm (J = 8–10 Hz) .

  • ¹⁹F NMR: Two equivalent fluorine atoms produce a singlet near δ -110 ppm .

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (amide C=O stretch) and 1150 cm⁻¹ (C-F stretch) .

Synthetic Strategies

Precursor-Based Synthesis

A common precursor for azetidine derivatives is 3,3-difluoroazetidine hydrochloride (CAS 288315-03-7), which can undergo nucleophilic substitution or coupling reactions to introduce the carboxamide group .

Key Steps:

  • Deprotection: Removal of the hydrochloride group under basic conditions.

  • Carboxamide Formation: Reaction with acyl chlorides or carboxylate-activated esters in the presence of coupling agents (e.g., EDC/HOBt).

Example Pathway:

3,3-Difluoroazetidine hydrochlorideNaOH3,3-DifluoroazetidineClCO-R3,3-Difluoroazetidine-2-carboxamide\text{3,3-Difluoroazetidine hydrochloride} \xrightarrow{\text{NaOH}} \text{3,3-Difluoroazetidine} \xrightarrow{\text{ClCO-R}} \text{3,3-Difluoroazetidine-2-carboxamide}

Alternative Routes

  • Reformatsky-Type Reactions: Ethyl bromodifluoroacetate reacts with imines to form azetidin-2-ones, which are subsequently reduced and functionalized .

  • Ring-Opening/Closing: Fluorinated β-lactams undergo ring contraction or expansion to yield azetidine derivatives .

Functional Properties and Applications

Medicinal Chemistry

The compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a promising scaffold for drug discovery:

  • BCL6 Inhibitors: Difluoroazetidine derivatives have been optimized for inhibiting BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma . Structural analogs of 3,3-difluoroazetidine-2-carboxamide show improved cellular potency by reducing efflux ratios and enhancing solubility .

  • Protease Inhibitors: The carboxamide group interacts with catalytic residues in serine proteases, as seen in hepatitis C virus NS3/4A protease inhibitors .

Table 2: Comparative Bioactivity of Azetidine Derivatives

CompoundTargetIC₅₀ (nM)Log D
3,3-Difluoroazetidine-2-carboxamideBCL6451.0
Non-fluorinated analogBCL62200.3

Materials Science

  • Energetic Materials: Incorporation into triazolyl polycyclic frameworks enhances thermal stability (decomposition >250°C) and detonation velocity (~8,500 m/s) .

  • Fluorescent Dyes: Azetidine rings tune the HOMO-LUMO gap in rhodamine derivatives, shifting emission wavelengths by 15–20 nm .

Future Directions

  • Drug Delivery: Leveraging fluorination to improve blood-brain barrier penetration in CNS-targeted therapies.

  • Supramolecular Chemistry: Exploiting the carboxamide’s hydrogen-bonding motifs for crystal engineering.

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